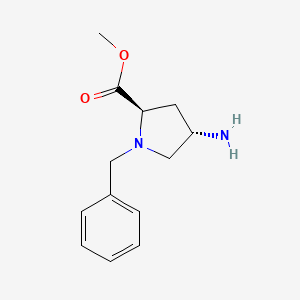

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC13757953

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C13H18N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12+/m0/s1 |

| Standard InChI Key | DROVTANONRBMRA-NWDGAFQWSA-N |

| Isomeric SMILES | COC(=O)[C@H]1C[C@@H](CN1CC2=CC=CC=C2)N |

| SMILES | COC(=O)C1CC(CN1CC2=CC=CC=C2)N |

| Canonical SMILES | COC(=O)C1CC(CN1CC2=CC=CC=C2)N |

Introduction

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. It features a five-membered ring containing nitrogen, which is a common structure in many biologically active molecules. This compound has garnered significant interest in medicinal chemistry due to its potential applications in drug development, particularly as a precursor for bioactive molecules.

Key Features:

-

Molecular Structure: The compound includes a pyrrolidine ring with two chiral centers and a benzyl group attached to the nitrogen atom.

-

Synthesis: It can be synthesized from readily available starting materials such as L-phenylalanine and various carbonyl compounds through multiple steps, including amination and esterification reactions.

Synthesis Overview:

The synthesis of methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate typically involves several key steps:

-

Starting Materials: The process begins with readily available compounds like L-phenylalanine.

-

Amination and Esterification: These reactions are crucial for introducing functional groups necessary for biological activity.

-

Optimization: Reaction conditions such as temperature, solvent choice, and reaction time can be adjusted to enhance yield and purity. For example, using sodium methoxide in methanol as a base can facilitate the amination process effectively.

Potential Applications:

-

Nootropic Effects: Compounds structurally related to this pyrrolidine derivative exhibit nootropic effects, suggesting potential cognitive enhancement capabilities through modulation of neurotransmitter systems.

-

Drug Development: It serves as a precursor for bioactive molecules, contributing to its relevance in medicinal chemistry.

Analytical Techniques:

-

Melting Point Determination: Used to assess purity.

-

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural confirmation.

Comparison with Similar Compounds

Future Research Directions

Future studies should focus on exploring the compound's interactions with biological systems and its potential applications in cognitive enhancement. Additionally, optimizing synthesis conditions to improve yield and purity will be crucial for large-scale production and further research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume